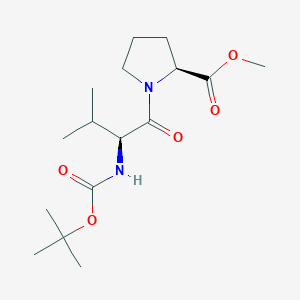
Boc-NH-Val-Pro-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NH-Val-Pro-OMe is a synthetic peptide compound that consists of a tert-butyloxycarbonyl (Boc) protected amino group, valine (Val), proline (Pro), and a methoxy (OMe) ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-Val-Pro-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Esterification: The carboxyl group of proline is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of valine are protected using Boc2O in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used to couple Boc-Val with proline.
Continuous Esterification: The esterification step is carried out in continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-Val-Pro-OMe undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Val-Pro-OMe
Hydrolysis: Boc-NH-Val-Pro-OH
Coupling: Extended peptide chains
Scientific Research Applications
Boc-NH-Val-Pro-OMe has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Biological Studies: It is used in studies related to protein folding, enzyme-substrate interactions, and receptor binding.
Material Science: The compound’s self-assembly properties are exploited in the creation of nanomaterials and biomaterials.
Mechanism of Action
The mechanism of action of Boc-NH-Val-Pro-OMe involves its ability to form stable peptide bonds and participate in various biochemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Val-OMe: Similar structure but with two valine residues.
Boc-Ile-Ala-OMe: Contains isoleucine and alanine instead of valine and proline.
Fmoc-Val-Pro-OMe: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Uniqueness
Boc-NH-Val-Pro-OMe is unique due to its specific combination of valine and proline, which imparts distinct structural and functional properties. The presence of the Boc group provides stability during synthesis, while the methoxy ester group allows for further functionalization .
Properties
CAS No. |
38017-75-3 |
|---|---|
Molecular Formula |
C16H28N2O5 |
Molecular Weight |
328.40 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1 |
InChI Key |
KTUXEQMESTZEQT-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















